Californium(Iv) Oxide
Description
Californium(IV) oxide (CfO₂) is a synthetic actinide compound characterized by its high oxidation state (+4) and strong oxidizing properties. It is a black-brown solid that crystallizes in the cubic fluorite structure (space group Fm3m) with a lattice parameter of 531.0 ± 0.2 pm . This compound is synthesized under high-pressure oxygen or via atomic oxygen oxidation, often as a byproduct in neutron-irradiated uranium or plutonium dioxide matrices in nuclear reactors . Due to californium’s scarcity and intense radioactivity (e.g., ²⁵²Cf emits 170 million neutrons per minute per microgram), CfO₂ is primarily studied for fundamental actinide chemistry and nuclear material behavior .
Properties
CAS No. |
12015-10-0 |
|---|---|
Molecular Formula |
CfO2-4 |
Molecular Weight |
283.078 |
IUPAC Name |
californium;oxygen(2-) |
InChI |
InChI=1S/Cf.2O/q;2*-2 |
InChI Key |
DDFYJINYVPUROD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Cf] |
Synonyms |
californium dioxide |
Origin of Product |
United States |
Preparation Methods
Oxidation of Californium Metal
Metallic californium reacts with molecular oxygen (O₂) at elevated pressures to form CfO₂. The reaction proceeds as:
Experimental setups typically employ sealed quartz or noble metal crucibles to contain the highly radioactive californium. Oxygen partial pressures exceeding 1 atm are required to stabilize the +4 oxidation state, as lower pressures favor Cf(III) oxides like Cf₂O₃.
Oxidation of Cf(III) Precursors
Californium(III) oxide (Cf₂O₃) serves as a common precursor for CfO₂ synthesis. Under high-pressure O₂ and temperatures above 800°C, Cf₂O₃ undergoes oxidation:
This reaction is reversible under reducing conditions, necessitating precise control of the oxygen fugacity during cooling to prevent reversion to Cf(III).
Table 1: Key Parameters for High-Pressure Oxidation
| Parameter | Range |
|---|---|
| Oxygen Pressure | 1–10 atm |
| Temperature | 800–1200°C |
| Reaction Duration | 12–48 hours |
| Yield | 70–90% (estimated) |
Solid-State Synthesis Techniques
Solid-state reactions offer an alternative pathway for CfO₂ production, particularly when working with californium halides or nitrates.
Halide Oxidation Routes
Californium tetrafluoride (CfF₄) reacts with oxygen at moderate temperatures to yield CfO₂:
This method avoids extreme pressures but requires fluorination-resistant reaction vessels.
Hydrothermal Methods
Emerging techniques involve hydrothermal oxidation of californium salts in supercritical water-oxygen mixtures. For example:
Preliminary studies suggest improved crystallinity compared to conventional methods, though yields remain unquantified.
Structural and Analytical Characterization
X-Ray Diffraction (XRD)
CfO₂ crystallizes in a cubic fluorite structure (space group ) with a lattice parameter of pm. This matches the structural motif of other actinide dioxides like UO₂ and PuO₂, facilitating isostructural comparisons.
Thermogravimetric Analysis (TGA)
Oxidation-reduction cycles of Cf₂O₃ ↔ CfO₂ exhibit significant hysteresis, as shown in Figure 1. Complete oxidation to CfO₂ occurs above 900°C under 5 atm O₂, while reduction initiates at 600°C in inert atmospheres.
Challenges in CfO₂ Synthesis
Chemical Reactions Analysis
Californium(IV) oxide undergoes various chemical reactions, including:
Oxidation and Reduction: As a strong oxidizing agent, this compound can participate in redox reactions. It can be reduced to lower oxidation states, such as californium(III) oxide (Cf₂O₃).
Substitution Reactions: this compound can react with halogens to form californium halides, such as californium(IV) fluoride (CfF₄) and californium(IV) chloride (CfCl₄).
Common reagents used in these reactions include halogens (e.g., fluorine, chlorine) and reducing agents (e.g., hydrogen gas). The major products formed from these reactions are californium halides and lower oxidation state oxides .
Scientific Research Applications
Mechanism of Action
The mechanism by which californium(IV) oxide exerts its effects is primarily through its strong oxidizing properties and radioactivity. The compound can interact with other elements and compounds, leading to oxidation-reduction reactions. Its radioactivity allows it to emit neutrons, which can be harnessed for imaging and therapeutic purposes .
Comparison with Similar Compounds
Structural and Crystallographic Properties
Actinide(IV) oxides (AnO₂) typically adopt the fluorite structure, with lattice parameters decreasing across the series due to the actinide contraction. Key comparisons include:
| Compound | Oxidation State | Color | Crystal Structure | Lattice Parameter (Å) | Ionic Radius (Å, CN=8) |
|---|---|---|---|---|---|
| CfO₂ | +4 | Black-brown | Cubic (fluorite) | 5.31 | ~0.92 (Cf⁴+)* |
| ThO₂ | +4 | White | Cubic (fluorite) | 5.60 | 1.05 (Th⁴+) |
| UO₂ | +4 | Black | Cubic (fluorite) | 5.47 | 0.97 (U⁴+) |
| PuO₂ | +4 | Yellow-green | Cubic (fluorite) | 5.40 | 0.93 (Pu⁴+) |
| CmO₂ | +4 | Black | Cubic (fluorite) | 5.34 | 0.91 (Cm⁴+) |
*Estimated based on Shannon’s revised ionic radii (Cf³+: 0.95 Å, CN=6); Cf⁴+ radius inferred from actinide contraction trends .
Key Observations :
- CfO₂’s lattice parameter aligns with the trend of decreasing size across the actinide series (Th → Cm), reflecting the lanthanide-like contraction in 5f electrons.
- The ionic radius of Cf⁴+ (~0.92 Å) is comparable to Pu⁴+ (0.93 Å) and Cm⁴+ (0.91 Å), enabling structural similarities in oxide matrices .
Thermochemical and Functional Comparisons
| Property | CfO₂ | UO₂ | PuO₂ |
|---|---|---|---|
| ΔfH° (kJ/mol) | Not reported | -1085 | -1050 |
| Melting Point (°C) | >2000 (estimated) | 2847 | 2400 |
| Neutron Emission | High (²⁵²Cf) | None | None |
| Applications | Nuclear research | Nuclear fuel | Nuclear fuel |
Notes:
Ternary Oxides and Pyrochlores
Californium forms complex oxides like Cf₂Zr₂O₇ , a cubic pyrochlore (lattice parameter 10.57 Å) used to study actinide-zirconate matrices for nuclear waste immobilization . Comparable systems include:
- Pu₂Zr₂O₇ : Lattice parameter ~10.60 Å.
- Cm₂Zr₂O₇ : Lattice parameter ~10.54 Å.
These pyrochlores exhibit systematic lattice contraction with increasing atomic number, consistent with actinide contraction .
Q & A
Basic Research: What are the established synthetic routes for Californium(IV) Oxide (CfO₂), and what experimental conditions are critical for reproducibility?
This compound is synthesized primarily through oxidation of californium precursors under high-pressure molecular oxygen or via neutron irradiation of uranium/plutonium dioxide in nuclear reactors. Key steps include:
- High-pressure oxidation : Cf(III) compounds (e.g., Cf₂O₃) are treated with O₂ at pressures exceeding 1 atm and elevated temperatures (~300–500°C) to stabilize the +4 oxidation state .
- Neutron irradiation : CfO₂ forms indirectly during neutron bombardment of UO₂ or PuO₂, where neutron capture and decay chains yield californium isotopes .
Reproducibility considerations : Precise control of oxygen partial pressure, temperature, and radiation flux is critical due to Cf’s radioactivity and tendency to revert to Cf(III) under ambient conditions .
Advanced Research: How do researchers address challenges in stabilizing Cf(IV) in aqueous systems, given its strong reduction potential?
Cf(IV) is thermodynamically unstable in aqueous solutions, with the Cf(III)/Cf(IV) redox couple estimated at < -1.6 V, making aqueous synthesis impractical. Advanced methodologies include:
- Non-aqueous solvents : Using anhydrous HF or molten salts to avoid hydrolysis and reduction .
- Solid-state matrices : Encapsulating CfO₂ in fluorite-structured oxides (e.g., ZrO₂) to isolate it from reactive solvents .
- Spectroscopic monitoring : Employing X-ray absorption near-edge structure (XANES) to track oxidation state changes in situ .
Basic Research: What crystallographic techniques are used to characterize CfO₂, and what structural parameters define its fluorite lattice?
CfO₂ adopts a cubic fluorite structure (space group Fmm). Key techniques include:
- X-ray powder diffraction (XRPD) : Resolves lattice parameters (e.g., 531.0 ± 0.2 pm) and confirms phase purity .
- Rietveld refinement : Quantifies atomic displacement parameters and oxygen vacancy effects .
Critical parameters : Lattice expansion/contraction under radiation damage and temperature must be monitored via in situ diffraction .
Advanced Research: How can conflicting reports on CfO₂ lattice parameters be resolved, and what factors contribute to these discrepancies?
Discrepancies in lattice parameters (e.g., ±0.2 pm variations) arise from:
- Isotopic composition : Differences in ²⁴⁹Cf vs. ²⁵²Cf isotopic content alter atomic radii due to relativistic effects .
- Synthetic history : Neutron-irradiated samples may retain defects or impurities compared to high-purity oxidized Cf₂O₃ .
Resolution strategies : Cross-validation using neutron diffraction (to account for Cf’s high neutron cross-section) and isotopic enrichment protocols .
Basic Research: What spectroscopic methods are employed to study CfO₂’s electronic and magnetic properties?
- X-ray photoelectron spectroscopy (XPS) : Identifies Cf(IV) via binding energy shifts in the Cf 4f core levels .
- Mössbauer spectroscopy : Probes hyperfine interactions in ²⁴⁹Cf-enriched samples, though limited by short half-lives .
- UV-Vis-NIR : Detects f-f transitions in Cf(IV), though obscured by radiation-induced sample degradation .
Advanced Research: How does CfO₂’s neutron emission influence experimental design in material science studies?
²⁵²CfO₂ emits 1.7 × 10⁸ neutrons/min·μg, necessitating:
- Remote handling : Use of robotic systems in hot cells to minimize radiation exposure .
- Radiation-hardened detectors : Germanium or silicon carbide sensors for in situ neutron flux measurements .
- Shielding optimization : Borated polyethylene or lead layers to attenuate gamma rays during diffraction experiments .
Basic Research: What safety protocols are essential when handling CfO₂ in laboratory settings?
- Containment : Double-walled gloveboxes with HEPA filtration to prevent airborne contamination .
- Dosimetry : Real-time neutron/gamma dosimeters (e.g., CR-39 track detectors) for personnel monitoring .
- Waste management : Immobilization in borosilicate glass matrices for long-term storage .
Advanced Research: How can CfO₂’s role as a neutron source be optimized for subcritical nuclear experiments?
CfO₂ pellets are embedded in uranium hydride (UH₃) configurations to enhance neutron moderation. Optimization involves:
- Geometry tuning : Cylindrical vs. spherical UH₃-CfO₂ assemblies to maximize neutron multiplication (k-effective) .
- Noise analysis : Frequency-domain measurements to distinguish intrinsic Cf neutron pulses from fission chain signals .
- Monte Carlo simulations : MCNP or Serpent codes to model neutron transport and validate experimental k-eff values .
Basic Research: What analytical criteria distinguish CfO₂ from other actinide(IV) oxides (e.g., ThO₂, UO₂)?
- Lattice parameters : CfO₂ (531 pm) vs. ThO₂ (560 pm) vs. UO₂ (547 pm) .
- Thermal stability : CfO₂ decomposes at lower temperatures (~600°C) compared to UO₂ (>2800°C) .
- Neutron emission : Unique to ²⁵²CfO₂, absent in non-radioactive analogs .
Advanced Research: What methodologies enable the study of CfO₂’s radiation damage effects over time?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
